molecular formula C13H19NO2 B1589585 Hexahydro-1-methyl-3-(3-oxo-1-cyclohexen-1-yl)-2H-azepin-2-one CAS No. 71556-70-2

Hexahydro-1-methyl-3-(3-oxo-1-cyclohexen-1-yl)-2H-azepin-2-one

Cat. No. B1589585
CAS RN: 71556-70-2
M. Wt: 221.29 g/mol
InChI Key: XJZQHHIPUDRJGJ-UHFFFAOYSA-N
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Patent
US04197241

Procedure details

2-Bromopropane (12.3 g) was added to suspension of magnesium (2.43 g) in ether (50 ml) at such a rate to maintain gentle reflux and the mixture was stirred 30 minutes after addition was complete. Diisopropylamine (14 ml) was then added dropwise and the mixture stirred until the Gilman test showed negative (about 1 hour). N-methylcaprolactam (12.7 g) was added dropwise (exothermic). After addition of the N-methylcaprolactam, stirring became difficult due to separation of a sticky solid, which however redissolved on addition of THF (50 ml). After the addition was complete the reaction mixture was stirred for 30 minutes then treated dropwise with 3-isopropoxy-2-cyclohexenone (16.4 g) (exothermic) and stirred overnight. The reaction mixture was poured onto 2 N aq HCl (250 ml) and stirred for 30 minutes. Dichloromethane (300 ml) was added and the layers separated. The aqueous layer was extracted with dichloromethane (2×300 ml) and the combined organic phases dried (MgSO4). Removal of the solvents under reduced pressure followed by recrystallisation of the residue from ethyl acetate gave the title compound (13.2 g) identical with the product of Example 3.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
12.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH3:4])[CH3:3].[Mg].[CH:6](NC(C)C)([CH3:8])[CH3:7].[CH3:13][N:14]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][C:15]1=[O:21].CC[O:24]CC>>[CH3:13][N:14]1[CH2:20][CH2:19][CH2:18][CH2:17][CH:16]([C:2]2[CH2:4][CH2:8][CH2:6][C:7](=[O:24])[CH:3]=2)[C:15]1=[O:21]

Inputs

Step One
Name
Quantity
12.3 g
Type
reactant
Smiles
BrC(C)C
Name
Quantity
2.43 g
Type
reactant
Smiles
[Mg]
Name
Quantity
50 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Three
Name
Quantity
12.7 g
Type
reactant
Smiles
CN1C(CCCCC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(CCCCC1)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain gentle
TEMPERATURE
Type
TEMPERATURE
Details
reflux
ADDITION
Type
ADDITION
Details
after addition
STIRRING
Type
STIRRING
Details
the mixture stirred until the Gilman test
CUSTOM
Type
CUSTOM
Details
(about 1 hour)
Duration
1 h
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
became difficult due to separation of a sticky solid, which
DISSOLUTION
Type
DISSOLUTION
Details
however redissolved on addition of THF (50 ml)
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
was stirred for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
then treated dropwise with 3-isopropoxy-2-cyclohexenone (16.4 g) (exothermic)
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto 2 N aq HCl (250 ml)
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
Dichloromethane (300 ml) was added
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (2×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Removal of the solvents under reduced pressure
CUSTOM
Type
CUSTOM
Details
followed by recrystallisation of the residue from ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1C(C(CCCC1)C1=CC(CCC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.